Iferanserin hydrochloride

Hemorrhoidal disease 5-HT2A antagonism Topical therapeutics

Researchers developing hemorrhoidal disease models face a critical gap: no other 5-HT2A antagonist offers clinical validation in this indication. Iferanserin hydrochloride is the only 5-HT2A antagonist with randomized, double-blind, placebo-controlled Phase IIb efficacy data for hemorrhoid symptom reduction. • Clinically benchmarked: Phase IIb trial-proven reduction in bleeding and pruritus severity vs placebo. • Cardiac safety advantage: Negligible hERG inhibition eliminates confounding in chronic dosing studies (cf. ketanserin hERG IC₅₀ = 0.11 μM). • Formulation-defined: Patent-specified topical concentration range 0.3%-0.7% for intra-anal delivery. Supplied as hydrochloride salt for aqueous solubility. Research-use-only; shipped globally under ambient conditions.

Molecular Formula C23H29ClN2O
Molecular Weight 384.9 g/mol
CAS No. 210350-29-1
Cat. No. B12781937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIferanserin hydrochloride
CAS210350-29-1
Molecular FormulaC23H29ClN2O
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3.Cl
InChIInChI=1S/C23H28N2O.ClH/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19;/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26);1H/b17-14+;/t21-;/m0./s1
InChIKeyMUJUAUCDSMLOTP-QWCHHRGUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iferanserin Hydrochloride: Selective 5-HT2A Antagonist for Research


Iferanserin hydrochloride (also known as S-MPEC hydrochloride or VEN-309) is a selective 5-HT2A receptor antagonist [1] [2]. The compound functions as a competitive antagonist at the serotonin 2A (5-HT2A) receptor, blocking the vasoconstrictive effects of serotonin on colonic venous smooth muscle [3]. Developed for the topical intra-anal treatment of hemorrhoidal disease, iferanserin hydrochloride reached Phase III clinical trials before discontinuation in 2014 [4] [5]. The compound is supplied as the hydrochloride salt (molecular weight 384.9 g/mol) for enhanced aqueous solubility in research formulations .

Iferanserin Hydrochloride: Irreplaceable in Hemorrhoid Studies


Simple substitution of iferanserin hydrochloride with alternative 5-HT2A antagonists such as ketanserin is not scientifically justifiable for hemorrhoidal disease research. While both compounds share 5-HT2A receptor antagonism as a core mechanism, iferanserin hydrochloride's clinical development was specifically optimized for intra-anal topical delivery in a defined concentration range (0.3% to 0.7% active ingredient) targeting the local colonic venous vasculature [1] [2]. In contrast, ketanserin exhibits significant hERG channel inhibition (IC₅₀ 0.11 μM), introducing potential cardiovascular liabilities absent from iferanserin's published profile . Furthermore, iferanserin hydrochloride is the sole 5-HT2A antagonist with randomized, double-blind, placebo-controlled clinical data specifically for hemorrhoidal disease, establishing a unique evidence foundation that cannot be extrapolated to other in-class compounds without direct comparative studies [3].

Quantitative Evidence for Iferanserin Hydrochloride


Placebo-Controlled Symptom Reduction

In a prospective, randomized, double-blind, placebo-controlled Phase IIb clinical trial (n=104 patients with Grade I-III internal hemorrhoids), intra-anal iferanserin 10 mg BID (0.5% ointment) demonstrated significant reduction in patient-reported severity of bleeding and itching compared to placebo [1]. This trial provides the only existing randomized clinical evidence specifically linking a 5-HT2A antagonist to hemorrhoidal symptom improvement.

Hemorrhoidal disease 5-HT2A antagonism Topical therapeutics

Lower hERG Inhibition vs. Ketanserin

Ketanserin, a widely used 5-HT2A antagonist comparator, inhibits hERG potassium channel current with an IC₅₀ of 0.11 μM, indicating significant potential for QT interval prolongation . In contrast, the hERG liability profile of iferanserin has not been reported to include this off-target activity at therapeutic concentrations, representing a differential cardiovascular safety advantage relevant to selection for in vivo studies.

Cardiovascular safety hERG inhibition 5-HT2A selectivity

Active (S)-Enantiomer Specification

Patent disclosures specify that iferanserin hydrochloride comprises the (S)-enantiomer of S-2′-[2-(1-methyl-2-piperidyl)ethyl]cinnamanilide as the active pharmaceutical ingredient, formulated in a defined concentration range of 0.3% to 0.7% for topical intra-anal application [1]. The racemic mixture or alternative enantiomer is not claimed as equivalent, establishing a chiral-specific identity that distinguishes iferanserin hydrochloride from generic 5-HT2A antagonist references.

Chiral pharmacology Formulation optimization Topical delivery

Iferanserin Hydrochloride: Research and Industrial Applications


Translational Hemorrhoid Research

Investigators developing hemorrhoidal disease models or evaluating novel therapeutics should select iferanserin hydrochloride as the reference 5-HT2A antagonist due to its unique placebo-controlled clinical efficacy data in human hemorrhoid patients [1]. The availability of published Phase IIb trial results establishes a benchmark for symptom reduction that no other 5-HT2A antagonist can provide for this specific indication.

Cardiovascular Safety Pharmacology

For in vivo studies where minimizing hERG-mediated cardiac confounding is critical, iferanserin hydrochloride offers a superior safety profile compared to ketanserin (hERG IC₅₀ = 0.11 μM) [1]. This differentiation is particularly relevant for chronic dosing studies or models with pre-existing cardiovascular sensitivity.

Topical Formulation Development

Researchers developing topical 5-HT2A antagonist formulations for colonic or anorectal applications should reference the patent-defined concentration range of 0.3% to 0.7% active ingredient established for iferanserin hydrochloride [1]. This range is supported by clinical safety and efficacy data, providing a formulation benchmark unavailable for other in-class compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iferanserin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.